molecular formula C15H24O2 B13141507 Benzyl4-(t-butoxy)butylether

Benzyl4-(t-butoxy)butylether

Cat. No.: B13141507
M. Wt: 236.35 g/mol
InChI Key: PQWCLRAEYAMUGK-UHFFFAOYSA-N
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Description

Benzyl4-(t-butoxy)butylether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features a benzyl group and a tert-butoxy group, making it a versatile molecule in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing Benzyl4-(t-butoxy)butylether is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the synthesis typically involves the reaction of benzyl alcohol with 4-(t-butoxy)butyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium hydride (KH) .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl4-(t-butoxy)butylether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl4-(t-butoxy)butylether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl4-(t-butoxy)butylether primarily involves its ability to act as a protecting group in organic synthesis. The tert-butoxy group can be selectively removed under mild conditions, allowing for the controlled release of the protected alcohol. This selective deprotection is facilitated by the stability of the tert-butoxy group under various reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a benzyl group and a tert-butoxy group, which provides unique reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis, where selective deprotection is often required .

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]butoxymethylbenzene

InChI

InChI=1S/C15H24O2/c1-15(2,3)17-12-8-7-11-16-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3

InChI Key

PQWCLRAEYAMUGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCOCC1=CC=CC=C1

Origin of Product

United States

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